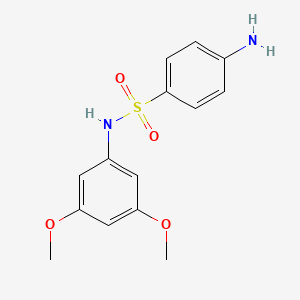

4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

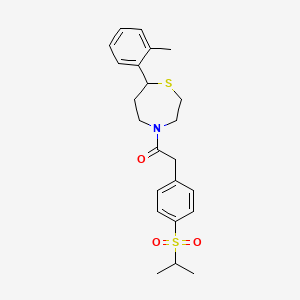

4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C14H16N2O4S and a molecular weight of 308.35 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16N2O4S/c1-19-12-7-11(8-13(9-12)20-2)16-21(17,18)14-5-3-10(15)4-6-14/h3-9,16H,15H2,1-2H3 . This indicates that the molecule consists of a benzene ring substituted with an amino group and a sulfonamide group, and another benzene ring substituted with two methoxy groups .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 161-162 degrees Celsius . The compound is stable under normal temperatures and pressures .Applications De Recherche Scientifique

Antibacterial Activity

4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide: is part of the sulfonamide class of compounds, which are known for their antibacterial properties. This compound can inhibit the enzyme dihydropteroate synthetase, which is crucial for folate synthesis in bacteria. By blocking this pathway, it prevents bacterial DNA synthesis and cell division, effectively acting as a broad-spectrum antibacterial agent .

Anti-Carbonic Anhydrase Activity

Sulfonamides, including this compound, have shown effectiveness in inhibiting carbonic anhydrases. These enzymes are involved in various physiological processes, such as fluid secretion, respiration, and pH balance. Inhibiting carbonic anhydrase can be beneficial in treating conditions like glaucoma, where reducing intraocular pressure is necessary .

Anticancer Research

The structure of 4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide allows it to be used in cancer research, particularly in the design of molecules that can selectively target cancer cells. Its sulfonamide group can be functionalized to create compounds that interfere with tumor growth and proliferation .

Proteomics Research

This compound is utilized in proteomics research due to its ability to interact with proteins and modify their function. It can serve as a building block for developing probes or inhibitors that can help in understanding protein functions in biological systems .

Drug Design and Development

Due to its versatile structure, 4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide is a valuable compound in drug design and development. It can be used to synthesize a variety of derivatives with potential pharmacological activities, such as antiviral, anti-inflammatory, and antidiabetic properties .

Environmental Toxicity Studies

Sulfonamides, including this compound, are not readily biodegradable and can accumulate in the environment, leading to potential toxicity. Studies involving 4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide can help assess the environmental impact and develop strategies to mitigate its effects .

Mécanisme D'action

Target of Action

The primary target of 4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a type of carbonic anhydrase enzyme that is overexpressed in many solid tumors . This enzyme plays a crucial role in maintaining pH homeostasis within tumor cells, which is essential for their survival and proliferation .

Mode of Action

4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide acts as an inhibitor of CA IX . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the pH regulation within tumor cells, which can lead to their death .

Biochemical Pathways

The inhibition of CA IX affects the carbon dioxide hydration pathway within tumor cells . This pathway is crucial for maintaining intracellular pH and facilitating various biochemical reactions. By inhibiting CA IX, 4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide disrupts this pathway, leading to an imbalance in intracellular pH that can inhibit tumor cell growth and proliferation .

Pharmacokinetics

These properties can include good oral absorption, wide distribution throughout the body, metabolism primarily in the liver, and excretion through the kidneys . These properties can impact the bioavailability of the compound, which is crucial for its effectiveness as a therapeutic agent.

Result of Action

The inhibition of CA IX by 4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide leads to a disruption in intracellular pH regulation within tumor cells . This disruption can inhibit tumor cell growth and proliferation, leading to cell death . In addition, some derivatives of this compound have shown significant anti-proliferative activity against certain breast cancer cell lines .

Action Environment

The action of 4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the activity of CA IX and, consequently, the efficacy of its inhibitors . Additionally, factors such as the presence of other medications, the patient’s health status, and genetic variations can also influence the compound’s action, efficacy, and stability.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

4-amino-N-(3,5-dimethoxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-19-12-7-11(8-13(9-12)20-2)16-21(17,18)14-5-3-10(15)4-6-14/h3-9,16H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFOJBDFKXNQSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-Oxo-3-(4,6,7,8-tetrahydro-1H-pyrazolo[4,3-c]azepin-5-yl)propyl]prop-2-enamide](/img/structure/B2865070.png)

![[(Z)-1-pyrazin-2-ylethylideneamino] 2,6-difluorobenzoate](/img/structure/B2865072.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2865073.png)

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2865083.png)

![2-(2-chlorophenyl)-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2865089.png)

![(3Z)-1-(4-methylbenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2865090.png)